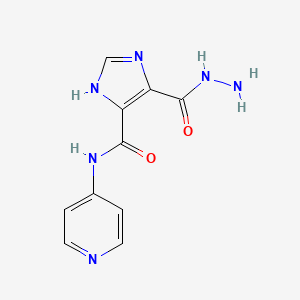
4-(hydrazinecarbonyl)-N-pyridin-4-yl-1H-imidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydrazinecarbonyl)-N-(pyridin-4-yl)-1H-imidazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a hydrazinecarbonyl group, a pyridin-4-yl moiety, and an imidazole-5-carboxamide framework, making it a versatile molecule for chemical synthesis and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinecarbonyl)-N-(pyridin-4-yl)-1H-imidazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of hydrazine with a suitable carboxylic acid derivative, followed by cyclization to form the imidazole ring. The pyridin-4-yl group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydrazinecarbonyl)-N-(pyridin-4-yl)-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the hydrazinecarbonyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Hydrazinecarbonyl)-N-(pyridin-4-yl)-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and tuberculosis.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Hydrazinecarbonyl)-N-(pyridin-4-yl)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The pyridin-4-yl and imidazole moieties can interact with receptors or other proteins, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: A compound with similar pyridinyl groups but different functional groups.
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Contains a pyridinyl group and a triazole ring, offering different reactivity and applications.
Uniqueness
4-(Hydrazinecarbonyl)-N-(pyridin-4-yl)-1H-imidazole-5-carboxamide is unique due to its combination of hydrazinecarbonyl, pyridin-4-yl, and imidazole-5-carboxamide groups. This unique structure provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
627470-11-5 |
|---|---|
Molekularformel |
C10H10N6O2 |
Molekulargewicht |
246.23 g/mol |
IUPAC-Name |
4-(hydrazinecarbonyl)-N-pyridin-4-yl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C10H10N6O2/c11-16-10(18)8-7(13-5-14-8)9(17)15-6-1-3-12-4-2-6/h1-5H,11H2,(H,13,14)(H,16,18)(H,12,15,17) |
InChI-Schlüssel |
TZFUVSRIPMYBSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1NC(=O)C2=C(N=CN2)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


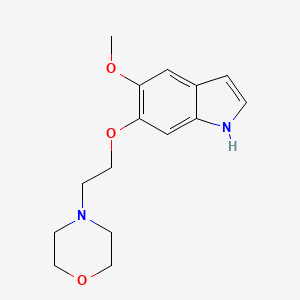
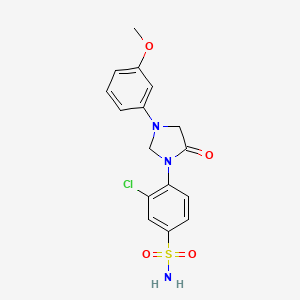
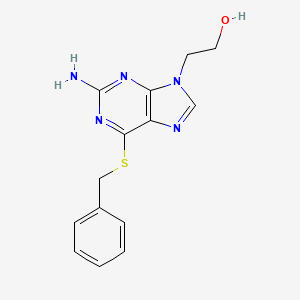


![Carbamic acid, N-[1-[3-(1-isocyanato-1-methylethyl)phenyl]-1-methylethyl]-, methyl ester](/img/structure/B12937529.png)
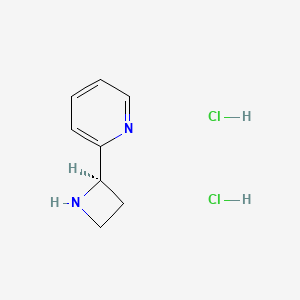
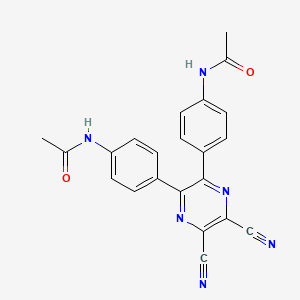
![2-{[4-Chloro-6-(dimethylamino)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12937535.png)
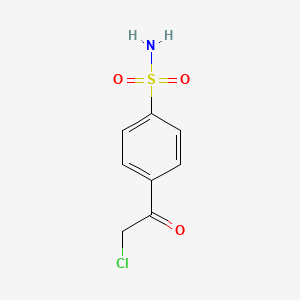
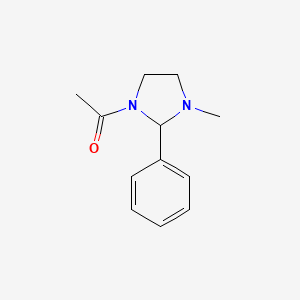

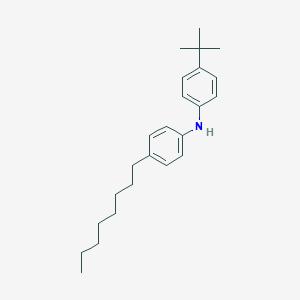
![Di-tert-butyl 6-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B12937562.png)
